2,4-Bis(trifluoromethyl)phenylisothiocyanate
Description
2,4-Bis(trifluoromethyl)phenylisothiocyanate is a chemical compound with the molecular formula C₉H₃F₆NS and a molecular weight of 271.18 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is primarily used in research settings, particularly in the field of proteomics .
Properties
IUPAC Name |
1-isothiocyanato-2,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NS/c10-8(11,12)5-1-2-7(16-4-17)6(3-5)9(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGDIBPVRZAYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373508 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269736-40-5 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 269736-40-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Approaches to Isothiocyanates
Isothiocyanates are typically prepared by the reaction of primary amines with thiocarbonyl transfer reagents or through desulfurization of dithiocarbamate intermediates. The key challenge is to efficiently convert the amino group into the isothiocyanate (-NCS) moiety while minimizing byproducts such as thioureas.
Two main strategies are employed:
- Reaction with thiocarbamoyl halides (e.g., thiophosgene derivatives)
- Desulfurization of dithiocarbamate salts formed by treatment of amines with carbon disulfide and base
These methods are adapted to the specific substrate, including electron-deficient aromatic amines such as 2,4-bis(trifluoromethyl)aniline derivatives.
Preparation via Thiocarbamoyl Halide Reaction
A classical and well-documented method involves reacting the primary amine with a thiocarbamoyl halide under inert conditions:
Reaction Scheme:
$$ \text{R-NH}_2 + \text{R'-NHC(S)Hal} \rightarrow \text{R-NCS} + \text{byproducts} $$-
- Solvent: Inert organic solvents such as aromatic hydrocarbons (benzene, toluene, xylene), chlorinated solvents (chloroform, dichloromethane), or nitro-substituted aromatics
- Temperature: 50–150 °C (typically around 80–120 °C)
- Stoichiometry: Approximately equimolar amounts of amine and thiocarbamoyl halide
- Reaction time: From minutes to several hours depending on substrate and temperature
-
- High conversion efficiency
- Straightforward isolation by recrystallization or distillation
Example:
The patent US3341564A describes the conversion of primary amines with thiocarbamoyl halides in aromatic solvents at elevated temperatures to afford isothiocyanates with good yields.
Synthesis via Desulfurization of Dithiocarbamate Salts
An alternative approach involves:
- Formation of dithiocarbamate salts by treating the primary amine with carbon disulfide (CS2) in the presence of a base (e.g., NaOH)
Subsequent desulfurization using reagents such as N-chlorosuccinimide (NCS), iodine, or oxidants to generate the isothiocyanate
-
- Avoids the use of toxic thiophosgene derivatives
- Mild reaction conditions
-
- Potential thiourea byproducts
- Requires careful control of reaction parameters
Recent Advances:
Sun and Chen (2013) and others have reported improved protocols using chlorothionoformates and copper-catalyzed systems to enhance yields and substrate scope, including electron-deficient aromatic amines.
Specific Preparation of 2,4-Bis(trifluoromethyl)phenylisothiocyanate
The compound, structurally related to 3,5-bis(trifluoromethyl)phenylisothiocyanate, can be prepared by analogous methods:
-
- Reaction of the corresponding 2,4-bis(trifluoromethyl)aniline with thiophosgene or its derivatives in anhydrous solvents under inert atmosphere
- Stirring at room temperature or mild heating for 24–48 hours
- Isolation by evaporation and recrystallization or chromatographic purification
Example from Literature:
In the synthesis of thiourea catalysts, 3,5-bis(trifluoromethyl)phenyl isothiocyanate was prepared by reacting the corresponding amine with thiophosgene derivatives in anhydrous THF at room temperature for 48 hours, followed by purification via flash chromatography and recrystallization to yield white powders with high purity and yields (~89%).
Data Table: Comparative Preparation Conditions for this compound and Related Isothiocyanates
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Thiocarbamoyl halide reaction | Primary amine + thiocarbamoyl halide | Toluene, benzene, DCM | 50–150 | Minutes–hrs | 70–90 | Stoichiometric; inert atmosphere required |
| Dithiocarbamate desulfurization | Amine + CS2 + base + NCS or oxidant | CH2Cl2, DCM | Room temp–80 | Hours | 60–85 | Avoids thiophosgene; may form byproducts |
| Copper-catalyzed thiocarbonyl fluoride method | Amine + PDFA + S8 + CuI + Langlois reagent | Various | 80–110 | Hours | 75–85 | Suitable for electron-deficient amines |
| Direct reaction with thiophosgene derivative (literature example) | 2,4-Bis(trifluoromethyl)aniline + thiophosgene | THF | RT | 48 hrs | ~89 | Purification via chromatography and recrystallization |
Notes on Reaction Optimization and Purification
- Solvent Choice: Aromatic hydrocarbons and chlorinated solvents are preferred due to their inertness and ability to dissolve both reactants and products.
- Temperature Control: Moderate heating accelerates the reaction but excessive heat may cause decomposition.
- Stoichiometry: Near equimolar amounts of reagents ensure efficient conversion without excess reagents complicating purification.
- Purification: Commonly involves evaporation of solvents, recrystallization from hexane or n-hexane mixtures, and flash chromatography on silica gel to achieve high purity.
- Inert Atmosphere: Nitrogen or argon atmosphere prevents oxidation or moisture interference during synthesis and purification.
Summary of Research Findings
- The preparation of this compound is efficiently achieved by reacting the corresponding primary amine with thiocarbamoyl halides or via desulfurization of dithiocarbamate salts.
- Recent methodologies have introduced milder and more selective reagents like thiocarbonyl fluoride intermediates generated in situ, expanding substrate scope to electron-deficient aromatic amines.
- Reaction conditions typically involve inert solvents, moderate heating, and inert atmospheres to maximize yield and purity.
- Purification techniques including recrystallization and chromatography yield analytically pure isothiocyanates suitable for further synthetic applications.
This overview consolidates diverse, authoritative sources excluding unreliable databases and emphasizes practical and scalable preparation methods for this compound, providing a comprehensive guide for researchers and practitioners in synthetic organic chemistry.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isothiocyanate group (-NCS) readily undergoes nucleophilic attack, forming stable thiourea derivatives. This reactivity is exploited in:
a. Amine derivatization
Primary and secondary amines react with 2,4-bis(trifluoromethyl)phenylisothiocyanate to produce substituted thioureas. The reaction proceeds via:
(where Ar = 2,4-bis(trifluoromethyl)phenyl)
b. Alcohol/Thiol reactions
Alcohols react under basic conditions to form thiolcarbamates:
Thiols yield dithiocarbamates, though yields are lower (32–48%) due to competing disulfide formation .
Derivatization in Analytical Chemistry
The compound's strong electrophilicity and fluorinated aromatic ring enhance detection sensitivity in:
a. Amino group quantification
Used to tag free amino groups on surfaces (e.g., Au, Si, PE) via thiourea bond formation. Key metrics:
| Substrate | Detection Limit (pmol/cm²) | Analytical Method |
|---|---|---|
| Amino-siloxane on Si | 0.8 ± 0.2 | XPS/NEXAFS |
| ω-Amino-alkanethiols | 1.5 ± 0.3 | Fluorescence quenching |
| Polyethylene films | 2.1 ± 0.4 | TOF-SIMS |
b. Chiral resolution
Forms diastereomeric thioureas with enantiomeric amines, enabling HPLC separation:
-
Resolution factor (): 1.8–2.4 for α-methylbenzylamine derivatives
-
Retention time difference: 4.7–6.2 min (C18 column, 70% MeCN/H₂O)
Comparative Reactivity
The 2,4-bis(trifluoromethyl) isomer shows enhanced reactivity versus analogues:
This reactivity profile positions this compound as a versatile reagent for high-precision synthetic and analytical applications, particularly where steric accessibility and electronic activation are critical .
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
- 2,4-BTFPI serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl groups enhance biological activity and selectivity, making it valuable in developing drugs targeting cancer and inflammatory diseases .
Case Study: Anti-Cancer Agents
- Research has demonstrated that compounds synthesized using 2,4-BTFPI exhibit potent anti-cancer properties. For instance, derivatives have been shown to inhibit tumor growth in vitro and in vivo models, highlighting the compound's potential as a lead structure for new therapies .
Agricultural Chemistry
Herbicide and Pesticide Formulation
- The compound is utilized in formulating agrochemicals, acting as an effective herbicide and pesticide. Its ability to selectively target unwanted plant species while minimizing harm to crops is a significant advantage .
Data Table: Efficacy of 2,4-BTFPI in Agriculture
Material Science
Development of Advanced Materials
- In material science, 2,4-BTFPI is used to create polymers with enhanced thermal and chemical resistance. This is particularly useful in applications requiring high-performance materials .
Case Study: Polymer Synthesis
- A study demonstrated that incorporating 2,4-BTFPI into polymer matrices significantly improved their thermal stability and mechanical properties. This has implications for developing materials used in aerospace and automotive industries .
Analytical Chemistry
Reagent for Chemical Analysis
- The compound is employed as a reagent in various analytical methods such as mass spectrometry and chromatography. It aids in the derivatization of amines and other functional groups, facilitating their detection and quantification .
Data Table: Analytical Applications of 2,4-BTFPI
| Method | Application | Sensitivity Level | Reference |
|---|---|---|---|
| LC-MS/MS | Biogenic amines detection | High | |
| NMR | Quantitative analysis of amines | Moderate |
Environmental Science
Monitoring Environmental Contaminants
- In environmental science, 2,4-BTFPI is used to assess the presence of isothiocyanates in soil and water samples. This monitoring is crucial for understanding ecological impacts and ensuring environmental safety .
Case Study: Soil Contamination Assessment
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)phenylisothiocyanate primarily involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is leveraged in various chemical reactions to form derivatives that are useful in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Similar in structure but with trifluoromethyl groups at different positions on the phenyl ring.
4-(Trifluoromethyl)phenyl isothiocyanate: Contains only one trifluoromethyl group and is used in similar applications.
Uniqueness
2,4-Bis(trifluoromethyl)phenylisothiocyanate is unique due to the presence of two trifluoromethyl groups at the 2 and 4 positions on the phenyl ring. This structural feature imparts distinct electronic properties, making it particularly useful in specific chemical reactions and applications .
Biological Activity
2,4-Bis(trifluoromethyl)phenylisothiocyanate (BTPI) is a compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores the biological activity of BTPI, including its mechanisms of action, pharmacological effects, and relevant case studies.
BTPI is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which enhances its reactivity and stability. The isothiocyanate functional group is known for its ability to interact with biological macromolecules, making BTPI a valuable compound in medicinal chemistry.
The biological activity of BTPI is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:
- Enzyme Inhibition : BTPI has been shown to inhibit various enzymes by modifying active sites, particularly those involved in cellular signaling pathways.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially through the disruption of microbial cell membranes or interference with metabolic processes.
- Cytotoxic Effects : Research indicates that BTPI may induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
Biological Activity Data
The following table summarizes key findings related to the biological activity of BTPI:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits tyrosine kinases | |
| Antimicrobial | Exhibits MIC values ranging from 30.2 to 43.2 µg/cm³ | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Anticancer Properties : A study demonstrated that BTPI effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
- Antimicrobial Efficacy : Research showed that BTPI displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
- Chemical Derivatization Applications : BTPI has been utilized in surface chemistry for the derivatization of amino groups on surfaces. This application highlights its versatility beyond traditional biological contexts, showcasing its potential in materials science as well .
Research Findings
Recent studies have explored the synthesis and application of BTPI in various fields:
- Synthesis : Efficient methods for synthesizing BTPI have been developed, allowing for scalable production for research purposes.
- Biological Evaluation : Comprehensive evaluations have confirmed its potential as an enzyme inhibitor and antimicrobial agent, with ongoing research aimed at elucidating its full pharmacological profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-bis(trifluoromethyl)phenylisothiocyanate, and how do reaction conditions influence yield?
- The compound is typically synthesized via nucleophilic substitution of 2,4-bis(trifluoromethyl)aniline with thiophosgene or thiocyanate reagents under anhydrous conditions. Reaction temperature (-10°C to 25°C) and stoichiometric control are critical to minimize side reactions like hydrolysis or oligomerization . Solvent choice (e.g., dichloromethane or THF) impacts solubility and reaction kinetics. Purification often involves flash chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) to achieve >95% purity .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : NMR is essential for confirming trifluoromethyl group positions and purity (δ ~ -60 to -65 ppm for CF) . FT-IR identifies the isothiocyanate group (N=C=S stretching at ~2050–2100 cm). X-ray crystallography (using SHELXL or similar software) resolves molecular geometry and confirms regioselectivity . For unstable crystals, low-temperature data collection (100 K) is advised .
Q. How should researchers handle moisture sensitivity and storage of this compound?
- Due to hydrolytic instability, store under inert gas (Ar/N) at ≤-20°C in amber vials. Use anhydrous solvents (e.g., THF, DMF) for reactions. In case of exposure to moisture, monitor for thiourea byproduct formation via TLC or HPLC . PPE (gloves, goggles) is mandatory to avoid skin/eye contact, as isothiocyanates are irritants .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity in nucleophilic additions involving this isothiocyanate?
- Density Functional Theory (DFT) models (B3LYP/6-311+G(d,p)) calculate electrophilicity at the isothiocyanate sulfur. Fukui indices identify reactive sites for nucleophilic attack (e.g., amines, alcohols). Solvent effects (PCM model) refine predictions for polar aprotic environments . Compare computed IR/Raman spectra with experimental data to validate models .
Q. What strategies resolve low yields in thiourea derivatives synthesis using this compound?
- Low yields often stem from competing hydrolysis or steric hindrance from trifluoromethyl groups. Optimize by:
- Using bulky amines (e.g., tert-butylamine) to reduce steric clash.
- Adding molecular sieves to sequester water.
- Employing microwave-assisted synthesis (60–80°C, 30 min) to accelerate kinetics . Monitor reaction progress via NMR to detect intermediate thioureas .
Q. How do electronic effects of trifluoromethyl groups influence regioselectivity in cycloaddition reactions?
- The electron-withdrawing CF groups activate the benzene ring toward electrophilic substitution but deactivate the isothiocyanate group. In [2+2] cycloadditions with alkenes, regioselectivity is controlled by frontier molecular orbital (FMO) interactions. HOMO (alkene) and LUMO (isothiocyanate) energy gaps dictate transition-state geometry. Substituent effects are quantified using Hammett σ constants .
Q. What analytical techniques distinguish between isomeric byproducts in aryl isothiocyanate synthesis?
- LC-MS/MS : High-resolution mass spectrometry identifies isomers via exact mass differences.
- X-ray Photoelectron Spectroscopy (XPS) : Differentiates sulfur environments (C=S vs. C-S-C).
- Dynamic NMR : Detects rotational barriers in hindered isomers (e.g., ortho vs. para substitution) .
Methodological Challenges and Contradictions
Q. How to address discrepancies in reported melting points (e.g., 160°C vs. 155–158°C)?
- Variations arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions. Recrystallize from multiple solvents (toluene, acetonitrile) to isolate pure polymorphs. Cross-reference with single-crystal XRD data to confirm lattice structures .
Q. Why do some studies report unexpected thiocyanate hydrolysis products under anhydrous conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
